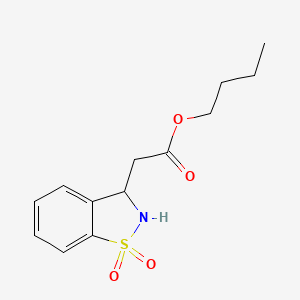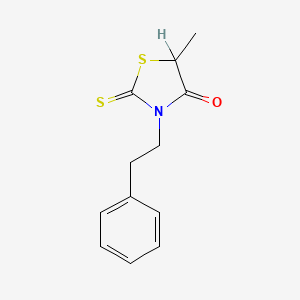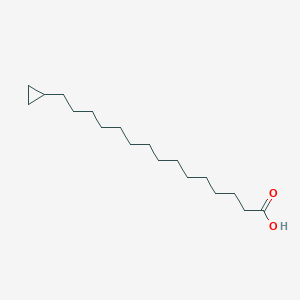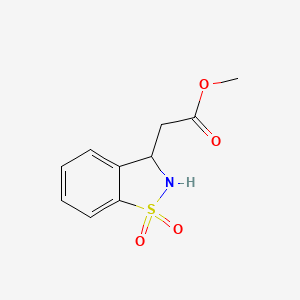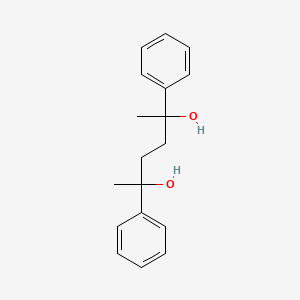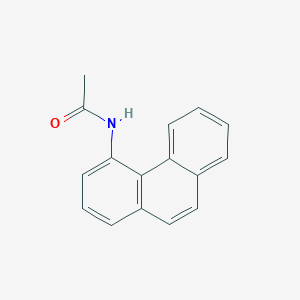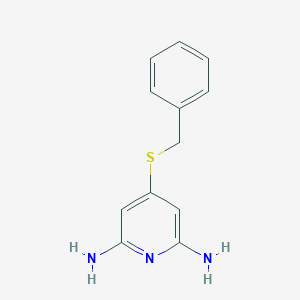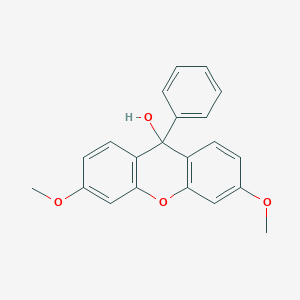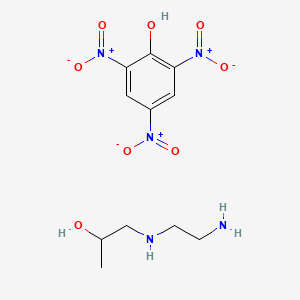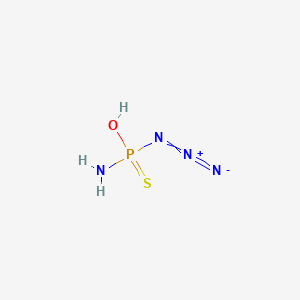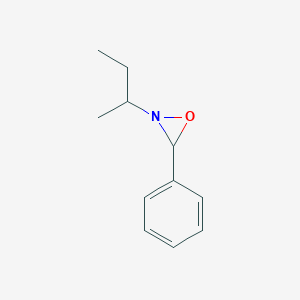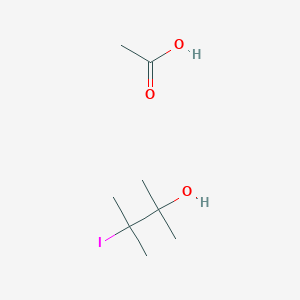
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C8H15IO3. This compound is characterized by the presence of an acetic acid group and a 3-iodo-2,3-dimethylbutan-2-ol moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-iodo-2,3-dimethylbutan-2-ol typically involves the iodination of 2,3-dimethylbutan-2-ol followed by esterification with acetic acid. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The esterification reaction is usually performed in the presence of a catalyst such as sulfuric acid to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;3-iodo-2,3-dimethylbutan-2-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;2,3-dimethylbutan-2-ol: Similar structure but lacks the iodine atom.
Acetic acid;3,3-dimethylbut-2-yl ester: Similar ester structure but different alkyl group.
Uniqueness
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its non-iodinated counterparts. The iodine atom makes the compound more reactive in substitution reactions and can influence its biological activity .
Eigenschaften
CAS-Nummer |
17678-97-6 |
|---|---|
Molekularformel |
C8H17IO3 |
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
acetic acid;3-iodo-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13IO.C2H4O2/c1-5(2,7)6(3,4)8;1-2(3)4/h8H,1-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
QZBMVUDYKUZUBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C(C)(C)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



